2-(Aminomethyl)-1-methoxynaphthalene 2-(Aminomethyl)-1-methoxynaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981409
InChI: InChI=1S/C12H13NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,8,13H2,1H3
SMILES:
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

2-(Aminomethyl)-1-methoxynaphthalene

CAS No.:

Cat. No.: VC15981409

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-1-methoxynaphthalene -

Specification

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name (1-methoxynaphthalen-2-yl)methanamine
Standard InChI InChI=1S/C12H13NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,8,13H2,1H3
Standard InChI Key YZPIDRJCEOIAQH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC2=CC=CC=C21)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (1-methoxynaphthalen-2-yl)methanamine, reflects its naphthalene backbone substituted with a methoxy group (-OCH3_3) at position 1 and an aminomethyl group (-CH2_2NH2_2) at position 2. The canonical SMILES representation, COC1=C(C=CC2=CC=CC=C21)CN, confirms this arrangement. The naphthalene system provides aromatic stability, while the electron-donating methoxy and nucleophilic aminomethyl groups enable diverse reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H13NO\text{C}_{12}\text{H}_{13}\text{NO}
Molecular Weight187.24 g/mol
Boiling Point331.3±17.0C331.3 \pm 17.0^\circ \text{C}
Density1.117±0.06g/cm31.117 \pm 0.06 \, \text{g/cm}^3
pKa9.11±0.309.11 \pm 0.30

Physicochemical Properties

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) are absent in available sources, computational predictions based on its structure suggest:

  • 1H NMR^1\text{H NMR}: Aromatic protons in the 6.8–8.5 ppm range, methoxy singlet near 3.9 ppm, and aminomethyl protons at 2.5–3.0 ppm.

  • IR: Stretching vibrations for N-H (3300cm1\sim3300 \, \text{cm}^{-1}), C-O (1250cm1\sim1250 \, \text{cm}^{-1}), and aromatic C=C (1600cm1\sim1600 \, \text{cm}^{-1}).

Synthesis Pathways

General Strategies

Synthesis typically involves functionalizing naphthalene precursors. Two routes are plausible:

Route 1: Direct Aminomethylation

  • Methoxy Introduction: Friedel-Crafts alkylation of naphthalene with methyl chloride/aluminum trichloride yields 1-methoxynaphthalene .

  • Aminomethylation: Mannich reaction with formaldehyde and ammonia introduces the -CH2_2NH2_2 group at position 2.

Route 2: Sequential Functionalization

  • Nitration: Nitration of 1-methoxynaphthalene at position 2, followed by reduction to 2-aminomethyl-1-methoxynaphthalene.

Table 2: Comparative Synthesis Routes

ParameterRoute 1Route 2
YieldModerate (40–60%)Low (20–30%)
PurityRequires chromatographyHigh with recrystallization
ScalabilityIndustrially feasibleLab-scale only

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bifunctional groups make it a candidate for synthesizing:

  • Anticancer Agents: Hybrid molecules linking naphthalene to cytotoxic moieties (e.g., platinum complexes).

  • Neuroactive Compounds: Analogues of serotonin/norepinephrine reuptake inhibitors.

Material Science

Functionalization with polymers could yield:

  • Conductive Polymers: π-Conjugated systems for organic electronics.

  • Coordination Complexes: Ligands for transition-metal catalysts.

Future Research Directions

  • Synthetic Optimization: Develop catalytic, asymmetric routes to enantiomerically pure forms.

  • Biological Screening: Evaluate antimicrobial, anticancer, and CNS activities in in vitro models.

  • Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles using QSAR (quantitative structure-activity relationship) tools.

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